molecular formula C24H21Cl2N3OS B2776042 (Z)-[(3-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine CAS No. 478047-84-6

(Z)-[(3-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine

Cat. No. B2776042
CAS RN: 478047-84-6
M. Wt: 470.41
InChI Key: VKJPBYFWLDRSGP-XAYXJRQQSA-N
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Description

(Z)-[(3-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine is a useful research compound. Its molecular formula is C24H21Cl2N3OS and its molecular weight is 470.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-[(3-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-[(3-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Science and Technology

The imidazole and pyridine components of the compound are of particular interest in quantum science. Imidazole rings are foundational in the development of new drugs and could play a role in quantum computing and sensors due to their stable electronic properties . Quantum technologies aim to harness quantum mechanics to build powerful devices for fundamental research and beyond, and molecules with stable quantum states are crucial in this field .

Environmental Science

In environmental science, the surfactant properties of compounds similar to “(Z)-(3-chlorophenyl)methoxysulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine” can be utilized for the remediation of hydrophobic organic contaminants in soil . These compounds can enhance the solubilization and removal of persistent pollutants, improving the effectiveness of bioremediation strategies.

Soil Remediation

The molecule’s potential for soil remediation is linked to its surfactant-like behavior, which can increase the bioavailability of hydrophobic organic contaminants. This can significantly enhance the efficiency of chemical, biological, and physical remediation techniques .

Pharmaceutical Research

Imidazole derivatives, which are part of this compound’s structure, show a wide range of biological activities. They are used in the synthesis of drugs with antibacterial, antiviral, anti-inflammatory, and antitumor properties . This compound could be a precursor or a candidate for drug development due to its complex structure that includes both imidazole and pyridine moieties.

Therapeutic Applications

The therapeutic potential of imidazole-containing compounds is vast. They have been used in treatments for conditions such as rheumatoid arthritis, Hodgkin’s disease, and bacterial infections. The compound could be explored for similar applications due to its structural features .

Biological Potential of Indole Derivatives

While the compound does not directly contain an indole ring, its structural complexity and the presence of a pyridine ring suggest that it may have biological activities similar to indole derivatives. These activities include antiviral, anti-inflammatory, and anticancer properties, which are highly sought after in pharmaceutical sciences .

properties

IUPAC Name

(Z)-N-[(3-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3OS/c1-16-10-11-29-23(12-16)27-17(2)24(29)22(15-31-21-8-6-19(25)7-9-21)28-30-14-18-4-3-5-20(26)13-18/h3-13H,14-15H2,1-2H3/b28-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJPBYFWLDRSGP-XAYXJRQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=NOCC3=CC(=CC=C3)Cl)CSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C(=N/OCC3=CC(=CC=C3)Cl)/CSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-[(3-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine

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